![molecular formula C9H17Cl2N3 B6238761 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1984136-46-0](/img/no-structure.png)

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

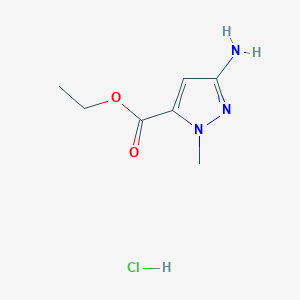

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound with the empirical formula C8H15Cl2N3. It has a molecular weight of 224.13 . This compound is part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are not extensively documented in the literature. It is known to be a solid compound .Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

The pyrazole moiety is known to act as a pharmacophore lead for sEH inhibition, which can reduce blood pressure elevation and inflammatory roles. Compounds with a piperidine ring and pyrazole have been designed and synthesized for this purpose .

Catalysis and Biomedical Chemistry

Tris(pyrazolyl)methane ligands, which include pyrazole structures, have been used in catalysis and biomedical chemistry. They have been investigated for treating diseases such as colon cancer .

Medicinal Chemistry and Drug Discovery

Pyrazoles exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. They are significant in medicinal chemistry and drug discovery .

Coordination Chemistry and Organometallic Chemistry

The pyrazole component is also utilized in coordination chemistry and organometallic chemistry due to its ability to act as a ligand for metal complexes .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their potent antileishmanial and antimalarial activities. Their structures are often verified using techniques like FTIR and NMR .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by binding to the active site of LmPTR1 , a protein in Leishmania . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .

Biochemical Pathways

The compound’s interaction with lmptr1 suggests it may disrupt the normal functioning of this protein, leading to downstream effects that inhibit the growth and proliferation of leishmania .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest it may have favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves the reaction of piperidine with 1H-pyrazole-1-carboxaldehyde in the presence of a reducing agent to form 3-[(1H-pyrazol-1-yl)methyl]piperidine. This intermediate is then reacted with hydrochloric acid to form the final product, 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.", "Starting Materials": [ "Piperidine", "1H-pyrazole-1-carboxaldehyde", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with 1H-pyrazole-1-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 3-[(1H-pyrazol-1-yl)methyl]piperidine.", "Step 2: The intermediate 3-[(1H-pyrazol-1-yl)methyl]piperidine is then reacted with hydrochloric acid to form 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride.", "Step 3: The product is isolated and purified using standard techniques, such as recrystallization or chromatography." ] } | |

CAS RN |

1984136-46-0 |

Product Name |

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride |

Molecular Formula |

C9H17Cl2N3 |

Molecular Weight |

238.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.